molecular formula C14H14O3 B6356891 3-(3,4-Dimethoxyphenyl)phenol CAS No. 1175871-36-9

3-(3,4-Dimethoxyphenyl)phenol

Cat. No.: B6356891
CAS No.: 1175871-36-9
M. Wt: 230.26 g/mol
InChI Key: RFVVIXRPCYFXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenol can be synthesized using Veratraldehyde as a starting material. The synthetic route involves the following steps :

    Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at 40-45°C and left for 10 hours.

    Hydrolysis: The formate ester of 3,4-Dimethoxyphenol obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.

    Purification: The reaction mixture is concentrated, dissolved in water, acidified with dilute sulfuric acid, and extracted with ether. The ether extract is dried and distilled to obtain 3,4-Dimethoxyphenol.

Industrial Production Methods

Industrial production methods for 3,4-Dimethoxyphenol typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracetic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. This compound also exhibits enzyme inhibitory activity, particularly against tyrosinase, which is involved in melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxyphenol
  • 2,6-Dimethoxyphenol
  • 3,5-Dimethoxyphenol

Comparison

3,4-Dimethoxyphenol is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and biological activity. Compared to its isomers, it has distinct antioxidant properties and enzyme inhibitory activities .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVVIXRPCYFXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653508
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175871-36-9
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.